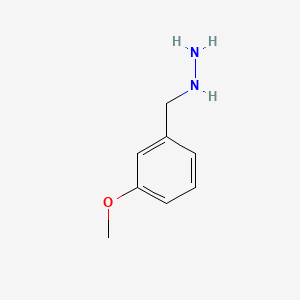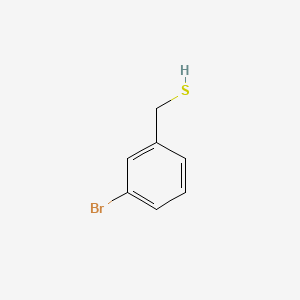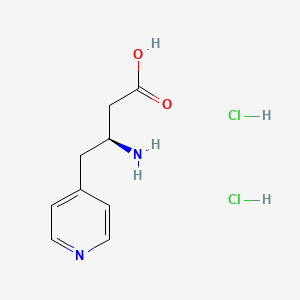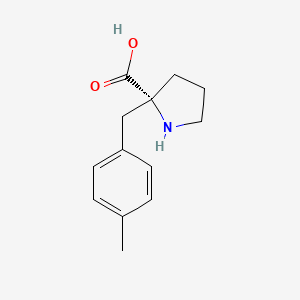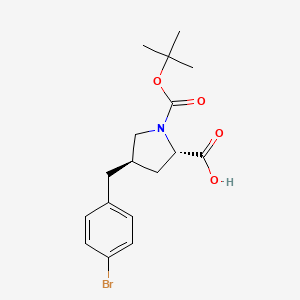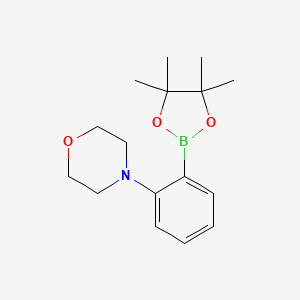
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Overview
Description
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, also known as D-TPM, is an organic compound that has been widely used in scientific research. It is a highly versatile compound that has been used in a variety of applications, including synthesis, drug development, and biochemistry. D-TPM has been extensively studied in recent years, and has been found to have a number of beneficial properties, including its ability to act as a catalyst, its low toxicity, and its ability to form stable complexes with other molecules.
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of a similar compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was characterized using NMR, IR, and Mass spectral studies and confirmed by single crystal X-ray diffraction. This highlights the importance of advanced characterization techniques in understanding the structure and properties of morpholine derivatives (Mamatha S.V et al., 2019).
Biological Activity
The same study also explored the biological activities of the synthesized compound. It was screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein, showing significant anti-TB and anti-microbial activities. This indicates the potential of morpholine derivatives in pharmaceutical applications, especially in developing treatments for tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Antibiotic Modulation
Another study investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms. The study found that this compound had a modulating effect when combined with amikacin against P. aeruginosa, indicating its potential in enhancing the effectiveness of existing antibiotics against multi-resistant strains (M. A. Oliveira et al., 2015).
DNA Interaction
Research on platinum(II) complexes incorporating morpholine showed that these compounds interact with DNA. This interaction was quantified using various spectroscopic methods, indicating the potential use of morpholine derivatives in understanding DNA interactions, which could be significant in cancer research and treatment (C. Brodie et al., 2004).
Synthesis of Complex Compounds
Morpholine derivatives are also used in synthesizing complex compounds. A study demonstrated the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride (MOST), which has applications in organometallic chemistry (O. Guzyr et al., 2013).
Catalytic Reactions
Morpholine derivatives have been utilized to improve catalytic reactions. For example, the use of tetramethyl-1,10-phenanthroline as a ligand in Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with alcohols. This shows their role in facilitating efficient and mild conditions in organic synthesis (Ryan A. Altman et al., 2008).
Anticancer Applications
A study on phenylboronic acid and benzoxaborole derivatives, which include morpholine structures, showed these compounds have antiproliferative and proapoptotic effects on ovarian cancer cells. This research suggests potential applications in developing new anticancer agents (Mateusz Psurski et al., 2018).
properties
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-6-8-14(13)18-9-11-19-12-10-18/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCPMOHGICXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400620 | |
| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | |
CAS RN |
1050505-83-3 | |
| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



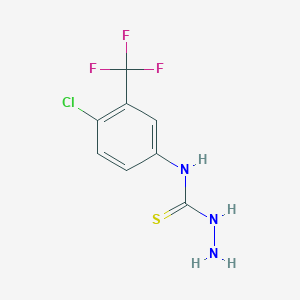
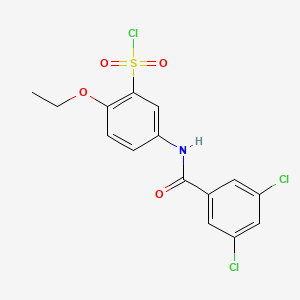
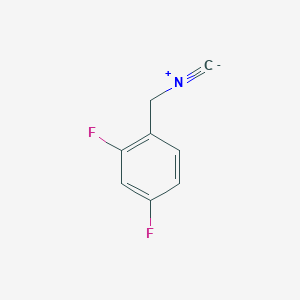
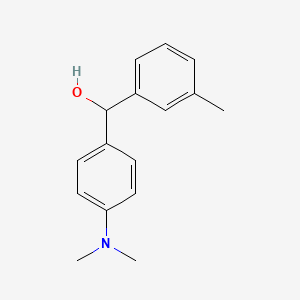
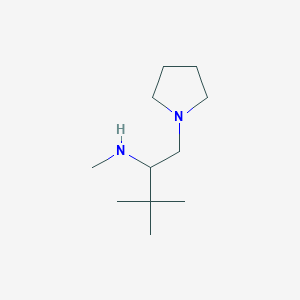
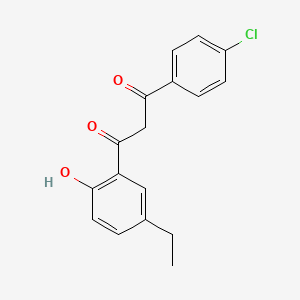
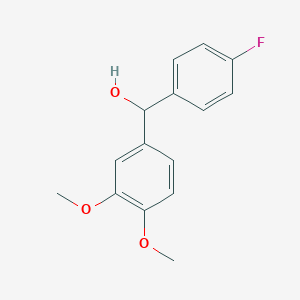
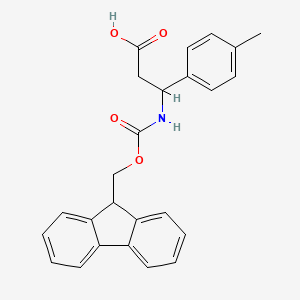
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
